molecular formula C17H14FN3O2 B2438001 N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-20-2

N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2438001
CAS No.: 877649-20-2
M. Wt: 311.316
InChI Key: QSQBHUBBUKQDTH-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and structural versatility.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-11-2-7-15-19-9-14(17(23)21(15)10-11)16(22)20-8-12-3-5-13(18)6-4-12/h2-7,9-10H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQBHUBBUKQDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NCC3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule can be dissected into three primary components:

  • Pyrido[1,2-a]pyrimidin-4-one core : Provides the bicyclic framework.
  • 7-Methyl substituent : Introduced via alkylation or Claisen condensation.
  • N-(4-Fluorobenzyl)carboxamide : Formed through amidation or nucleophilic substitution.

Key intermediates include 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its acid chloride derivative, which react with 4-fluorobenzylamine to form the final amide.

Stepwise Synthetic Routes

Route 1: Condensation Followed by Amidation

Step 1: Synthesis of 7-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylic Acid
  • Reagents : Ethyl acetoacetate, 2-aminopyridine, and acetic anhydride.
  • Conditions : Reflux in acetic acid (120°C, 8–12 h).
  • Mechanism : Cyclocondensation via Knorr quinazoline synthesis, forming the bicyclic core.
  • Yield : 65–72% after recrystallization.
Step 2: Activation to Acid Chloride
  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
  • Conditions : Reflux in anhydrous dichloromethane (40°C, 2 h).
  • Intermediate : 3-Chlorocarbonyl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine.
Step 3: Amidation with 4-Fluorobenzylamine
  • Reagents : 4-Fluorobenzylamine, triethylamine (TEA).
  • Conditions : Room temperature, 4–6 h in dichloromethane.
  • Workup : Precipitation with cold water, filtration, and chromatography.
  • Yield : 58–64%.

Route 2: One-Pot Multicomponent Synthesis

Reaction Design
  • Components :
    • 5-Amino-1-phenyl-1H-1,2,4-triazole (scaffold precursor).
    • Ethyl acetoacetate (methyl group source).
    • 4-Fluorobenzaldehyde (aryl aldehyde).
  • Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%).
  • Conditions : Ethanol, reflux (24 h).
Mechanism
  • Knoevenagel Condensation : Between ethyl acetoacetate and 4-fluorobenzaldehyde.
  • Cyclization : With 5-amino-1-phenyl-1H-1,2,4-triazole to form the pyrido[1,2-a]pyrimidine core.
  • Oxidation : In situ oxidation to the 4-oxo derivative.
Yield and Purity
  • Crude Yield : 70–75%.
  • Purification : Recrystallization from ethanol/water (1:1).
  • Final Purity : >95% by HPLC.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Stepwise) Route 2 (One-Pot)
Total Yield 38–46% 52–58%
Reaction Time 14–20 h 24 h
Purification Steps 3 (Filtration, Column) 2 (Filtration)
Scalability Moderate (Lab-Scale) High (Pilot-Scale)
Byproducts Acidic impurities Minimal

Key Observations :

  • Route 2 offers better atom economy but requires precise stoichiometric control.
  • Route 1 allows modular intermediate modification, advantageous for analog synthesis.

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF improves cyclization kinetics but complicates workup.
  • Ethanol-Water Mix : Enhances solubility of intermediates during one-pot synthesis.

Catalytic Systems

  • Lewis Acids : ZnCl₂ or FeCl₃ accelerate cyclization but may degrade sensitive substituents.
  • Brønsted Acids : PTSA provides optimal protonation without side reactions.

Temperature Control

  • Low-Temperature Amidation (0–5°C): Minimizes epimerization of the amide bond.
  • High-Temperature Cyclization (120°C): Essential for dehydrative ring closure.

Challenges and Mitigation

Regioselectivity in Cyclization

  • Issue : Competing formation oftriazolo[4,3-a]pyrimidine isomers.
  • Solution : Substituent-directed cyclization using electron-withdrawing groups.

Functional Group Compatibility

  • 4-Fluorobenzyl Sensitivity : Avoid strong bases (e.g., NaOH) to prevent dehalogenation.
  • Amide Hydrolysis : Use anhydrous conditions during acid chloride formation.

Biological Relevance and Synthetic Adjustments

While the primary focus is synthesis, antiproliferative data from analogous compounds inform structural optimization:

  • IC₅₀ Correlations : 7-Methyl and 4-oxo groups enhance activity against breast cancer cell lines (MCF-7, MDA-MB-231).
  • 4-Fluorobenzyl Role : Improves lipophilicity and target binding affinity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
  • N-[(4-bromophenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
  • N-[(4-methylphenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its analogs with different substituents.

Biological Activity

N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrido[1,2-a]pyrimidine core, a carboxamide functional group, and a 4-fluorophenyl substituent, which contribute to its unique chemical properties and potential biological activities. Its structure suggests possible interactions with various biological targets, particularly in the context of enzyme inhibition and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FN2O2C_{17}H_{15}FN_{2}O_{2} with a molecular weight of approximately 300.31 g/mol. The presence of the 4-oxo group enhances the reactivity of the molecule, making it a subject of interest in pharmacological studies.

Biological Activity Overview

Research indicates that compounds within the pyridopyrimidine class exhibit various biological activities, including:

While the exact mechanism of action for this compound remains largely unexplored, its structural characteristics imply several possible interactions:

  • COX Inhibition : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. This could result in decreased inflammation and pain relief.
  • Kinase Inhibition : Similar compounds have been studied for their ability to inhibit various kinases involved in cancer cell signaling pathways . This inhibition could potentially halt cancer cell proliferation.

Research Findings and Case Studies

Several studies highlight the biological activity of pyridopyrimidine derivatives:

Study Findings
Mocket et al. (2020)Identified structure–activity relationships (SAR) among pyrimidine derivatives that inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), suggesting potential applications in modulating emotional behavior and pain perception .
MDPI Review (2022)Discussed various pyridopyrimidine compounds with therapeutic interests, emphasizing their roles as enzyme inhibitors and their potential in treating inflammatory diseases and cancer .
BenchChem DataProvided insights into the synthesis and characterization of similar compounds, noting their biological activity against critical inflammatory pathways.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Construct the pyrido[1,2-a]pyrimidine core via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions (e.g., acetic acid, 80–100°C) .
  • Step 2 : Introduce the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions. For example, use coupling agents like EDCI/HOBt for amide bond formation between the pyrido[1,2-a]pyrimidine-3-carboxylic acid intermediate and 4-fluorobenzylamine .
  • Critical Parameters :
  • pH : Maintain neutral to slightly basic conditions (pH 7–8) during coupling to avoid side reactions.
  • Temperature : Optimize at 50–60°C for amide bond formation to balance reaction rate and decomposition .
  • Yield Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities in the final step .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and pyrimidine groups) and carbonyl signals (δ 165–175 ppm for amide and ketone groups) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 368.12 for C18H15FN3O3) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What are the key functional groups influencing reactivity?

  • Answer :
  • Amide group : Participates in hydrogen bonding, affecting solubility and target interactions.
  • 4-Oxo-pyrido[1,2-a]pyrimidine core : Enables π-π stacking with aromatic residues in biological targets.
  • 4-Fluorobenzyl substituent : Enhances lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during fluorophenyl group coupling?

  • Methodological Answer :
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states and reduce side reactions .
  • Byproduct Analysis : Employ HPLC-MS to identify impurities (e.g., dehalogenated products) and adjust stoichiometry of reagents .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Dose-Response Curves : Perform IC50 comparisons across multiple concentrations (1 nM–100 µM) to account for variability in potency measurements .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrido[3,4-d]pyrimidines) to identify trends in substituent-activity relationships .

Q. What computational strategies predict binding interactions with kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys745 (hydrogen bonding with amide) and Phe723 (π-π stacking with pyrido[1,2-a]pyrimidine) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Metrics: RMSD < 2.0 Å indicates stable binding .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −30 kcal/mol suggests strong inhibition) .

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